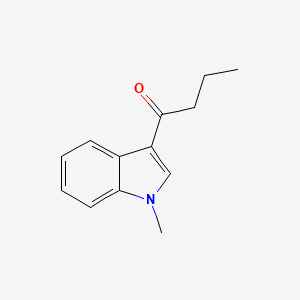

1-(1-Methyl-1H-indol-3-yl)-butan-1-one

Description

Properties

IUPAC Name |

1-(1-methylindol-3-yl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-3-6-13(15)11-9-14(2)12-8-5-4-7-10(11)12/h4-5,7-9H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZSMQUHDDQBABU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CN(C2=CC=CC=C21)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Indole derivatives are known to interact with a variety of biological targets, including enzymes and receptors, contributing to their diverse biological activities.

Mode of Action

Indole derivatives have been reported to exhibit various biological activities, such as antimicrobial and antitubercular activities. These activities are likely due to the interaction of the indole ring with biological targets, leading to changes in cellular processes.

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities.

Pharmacokinetics

The pharmacokinetic properties of indole derivatives can vary widely depending on their chemical structure.

Result of Action

Indole derivatives have been reported to exhibit a range of biological activities, including antimicrobial and antitubercular activities. These effects are likely the result of the compound’s interaction with its biological targets.

Biochemical Analysis

Biochemical Properties

1-(1-Methyl-1H-indol-3-yl)-butan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit tubulin polymerization, which is crucial for cell division and intracellular transport. This inhibition occurs through binding interactions with tubulin, preventing its polymerization and thus disrupting the mitotic spindle formation. Additionally, 1-(1-Methyl-1H-indol-3-yl)-butan-1-one interacts with histone acetyltransferase KAT2B, influencing gene expression by modifying chromatin structure.

Cellular Effects

1-(1-Methyl-1H-indol-3-yl)-butan-1-one affects various types of cells and cellular processes. It has been observed to induce apoptosis in cancer cell lines such as HeLa, MCF-7, and HT-29. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it arrests cells in the G2/M phase of the cell cycle, leading to cell death. Moreover, 1-(1-Methyl-1H-indol-3-yl)-butan-1-one affects cellular metabolism by inhibiting key metabolic enzymes, thereby altering metabolic flux and energy production.

Molecular Mechanism

The molecular mechanism of 1-(1-Methyl-1H-indol-3-yl)-butan-1-one involves several key interactions at the molecular level. It binds to tubulin, inhibiting its polymerization and disrupting the mitotic spindle formation. This action leads to cell cycle arrest and apoptosis. Additionally, 1-(1-Methyl-1H-indol-3-yl)-butan-1-one interacts with histone acetyltransferase KAT2B, leading to changes in gene expression by modifying chromatin structure. These interactions highlight the compound’s potential as a therapeutic agent in cancer treatment.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(1-Methyl-1H-indol-3-yl)-butan-1-one have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or light exposure. Long-term studies have shown that 1-(1-Methyl-1H-indol-3-yl)-butan-1-one can have sustained effects on cellular function, including prolonged cell cycle arrest and apoptosis in cancer cells.

Dosage Effects in Animal Models

The effects of 1-(1-Methyl-1H-indol-3-yl)-butan-1-one vary with different dosages in animal models. At lower doses, the compound has been shown to inhibit tumor growth without significant toxicity. At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve therapeutic effects, but exceeding this dosage can lead to toxicity.

Metabolic Pathways

1-(1-Methyl-1H-indol-3-yl)-butan-1-one is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and detoxification. The compound can also affect metabolic flux by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production. These interactions highlight the importance of understanding the metabolic pathways of 1-(1-Methyl-1H-indol-3-yl)-butan-1-one for its therapeutic use.

Transport and Distribution

Within cells and tissues, 1-(1-Methyl-1H-indol-3-yl)-butan-1-one is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. For example, the compound may accumulate in the cytoplasm or nucleus, depending on the presence of specific transporters and binding proteins.

Subcellular Localization

The subcellular localization of 1-(1-Methyl-1H-indol-3-yl)-butan-1-one is crucial for its activity and function. The compound has been observed to localize in the cytoplasm and nucleus, where it interacts with tubulin and histone acetyltransferase KAT2B. These interactions are essential for its role in inhibiting tubulin polymerization and modifying gene expression. Additionally, post-translational modifications and targeting signals may direct 1-(1-Methyl-1H-indol-3-yl)-butan-1-one to specific cellular compartments, influencing its activity and function.

Biological Activity

1-(1-Methyl-1H-indol-3-yl)-butan-1-one is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including antimicrobial effects, cytotoxicity, and potential therapeutic applications.

1-(1-Methyl-1H-indol-3-yl)-butan-1-one is characterized by its indole structure, which is known for various biological activities. The compound's molecular formula is C12H15N, and it features a butanone side chain that may enhance its biological interactions.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various indole derivatives, including 1-(1-Methyl-1H-indol-3-yl)-butan-1-one. The compound was tested against several bacterial strains, demonstrating significant activity against both Gram-positive and Gram-negative bacteria.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| 1-(1-Methyl-1H-indol-3-yl)-butan-1-one | 0.5 | High against MRSA |

| Tris(1H-indol-3-yl)methylium salts | 0.13 - 1.0 | Effective against MDR strains |

The minimal inhibitory concentration (MIC) values indicate that 1-(1-Methyl-1H-indol-3-yl)-butan-1-one exhibits potent antimicrobial activity comparable to established antibiotics like levofloxacin .

Cytotoxicity

While exploring the cytotoxic effects of this compound, it was found to possess relatively low cytotoxicity against human fibroblast cell lines. The balance between antimicrobial efficacy and cytotoxicity is critical for the development of safe therapeutic agents. In vitro studies showed that the compound's cytotoxicity was lower than that observed in many other indole derivatives .

The mechanism by which 1-(1-Methyl-1H-indol-3-yl)-butan-1-one exerts its antimicrobial effects may involve disruption of bacterial cell membranes, leading to increased permeability and subsequent cell death. This mechanism is similar to other indole derivatives that form pores in microbial membranes, enhancing their penetration into bacterial cells .

Study on Antimicrobial Effects

A study conducted on a series of indole derivatives, including 1-(1-Methyl-1H-indol-3-yl)-butan-1-one, revealed promising results in vivo against staphylococcal sepsis in mice models. The compounds exhibited good tolerability with low toxicity levels, supporting their potential as therapeutic agents .

Evaluation of Antiproliferative Activity

In another investigation focusing on antiproliferative properties, related compounds were tested against various cancer cell lines (HeLa, MCF-7, HT-29). While specific data for 1-(1-Methyl-1H-indol-3-yl)-butan-1-one was not highlighted, the structural similarity to active compounds suggests potential for further exploration in cancer therapy .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table and discussion highlight key differences and research findings for 1-(1-Methyl-1H-indol-3-yl)-butan-1-one and its analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Substituent Position/Modifications | Key Functional Groups | Synthesis Yield (Reported) | Applications/Notes |

|---|---|---|---|---|---|---|---|

| 1-(1-Methyl-1H-indol-3-yl)-butan-1-one (Target) | C₁₃H₁₅NO | 201.27 | 1094648-79-9 | 3-position butanone; 1-methylindole | Ketone, methylindole | Not specified | Commercial availability; research reagent |

| 1-(1-Ethyl-1H-indol-5-yl)-butan-1-one | C₁₄H₁₇NO | 215.30 | 1426528-36-0 | 5-position butanone; 1-ethylindole | Ketone, ethylindole | Not specified | Structural analog with ethyl substitution |

| (2E)-1-(1-Methyl-1H-indol-3-yl)-3-phenylprop-2-en-1-one | C₁₈H₁₅NO | 261.32 | Not provided | 3-position α,β-unsaturated ketone; phenyl | Enone, methylindole | 41.55% | Antimalarial activity (molecular docking) |

| 3-Naphthoylindole | C₁₈H₁₃NO | 259.30 | Not provided | 3-position naphthoyl group | Naphthoyl, indole | Not specified | Structural analog; larger aromatic system |

| 3-(1H-Indol-3-yl)-3-(3-isopropylphenyl)-1-(1-methyl-1H-imidazol-2-yl)propan-1-one | C₂₃H₂₅N₃O | 365.47 | Not provided | Complex substituents: imidazole, isopropylphenyl | Ketone, imidazole, indole | Not specified | Experimental phasing in crystallography |

Structural and Functional Differences

- Aromatic Systems: The naphthoyl group in 3-Naphthoylindole introduces a larger aromatic system compared to the butanone chain, which could enhance π-π stacking interactions in biological targets .

- Hybrid Structures : Compounds like 3-(1H-Indol-3-yl)-3-(3-isopropylphenyl)-1-(1-methylimidazol-2-yl)propan-1-one combine indole with imidazole moieties, expanding their utility in coordination chemistry or catalysis .

Preparation Methods

Synthetic Routes and Key Intermediates

The synthesis typically starts from commercially available indole derivatives or indole itself, combined with appropriate butanoyl precursors. Two main approaches are reported:

Route via 4-(1H-indol-3-yl)butanoic acid and derivatives:

This approach involves preparing 4-(1H-indol-3-yl)butanoic acid or its esters, followed by functional group transformations to introduce the ketone at the terminal position. For example, esterification to methyl 4-(1H-indol-3-yl)butanoate, followed by reduction or oxidation steps, is common. One study reported a five-step synthesis via intermediate 4-(1H-indol-3-yl)butan-1-ol with an overall yield of 52% for related piperazine derivatives, highlighting the moderate efficiency of this pathway.Direct functionalization of indole derivatives:

Another method involves direct alkylation or acylation of the indole ring at the 3-position using butanoyl equivalents under catalytic conditions. For instance, Brønsted acid-catalyzed synthesis has been employed for related indole ketones, using protective groups and selective reagents to achieve functionalization with good regioselectivity.

Detailed Preparation Steps

A representative preparation method can be summarized as follows:

Catalytic and Reaction Condition Optimization

Catalysts:

Brønsted acids and Lewis acids (e.g., aluminum chloride) have been used to improve reaction yields and selectivity. Zinc dichloride catalysis has also been reported in related indole functionalizations.Reaction atmosphere:

Inert atmosphere (nitrogen or argon) is commonly employed to prevent oxidation of sensitive intermediates, especially aldehydes and alcohols derived from indole.Temperature control:

Low temperatures (0 °C to room temperature) during addition of reagents such as dimethylaluminum chloride or methylating agents help control reaction rates and minimize side reactions.

Purification Techniques

Column chromatography:

Flash chromatography on silica gel using solvent mixtures such as hexane/ethyl acetate is standard for isolating intermediates and final products with high purity.Recrystallization:

Used for further purification, often from methanol/water mixtures to obtain crystalline solid forms suitable for characterization.Preparative HPLC:

For enantiomeric purity and removal of closely related impurities, chiral stationary phase HPLC may be employed, especially when asymmetric synthesis routes are used.

Research Findings and Yield Data

Advanced Synthetic Considerations

Asymmetric synthesis:

When preparing chiral analogs such as (3R)-(-)-3-(1-Methyl-1H-indol-3-yl)butyraldehyde, chiral catalysts and auxiliaries are used to control stereochemistry. Palladium-catalyzed coupling and phase-transfer catalysis are common, with purification by chiral chromatography to ensure enantiomeric excess.Computational modeling:

Docking and density functional theory (DFT) calculations support reaction optimization and predict compound reactivity, aiding in design of efficient synthetic routes.Scale-up potential:

Industrial synthesis may utilize continuous flow reactors and automated purification to enhance yield and reduce cost, though specific industrial protocols for this compound remain proprietary.

Summary Table of Preparation Methods

Q & A

Q. What are the primary synthetic routes for 1-(1-Methyl-1H-indol-3-yl)-butan-1-one, and how are reaction conditions optimized?

Methodological Answer: The compound is typically synthesized via Friedel-Crafts acylation, leveraging the electrophilic substitution reactivity of the indole ring. A key study (Lanzhou University, 2018) achieved a 65% yield using anhydrous AlCl₃ as a Lewis catalyst in dichloromethane at 0°C to room temperature. Optimization strategies include:

- Catalyst selection: Lewis acids (e.g., AlCl₃, FeCl₃) or Brønsted acids (e.g., H₃PO₄) to activate the acylating agent.

- Temperature control: Gradual warming from 0°C prevents side reactions (e.g., over-acylation or polymerization).

- Solvent polarity: Dichloromethane or chloroform enhances electrophile stability .

Q. Which spectroscopic techniques are critical for structural confirmation, and what are the diagnostic peaks?

Methodological Answer:

- ¹H NMR (400 MHz, CDCl₃):

- δ 8.42–8.37 (m, 1H, aromatic H), 7.68 (s, 1H, indole C3-H), 3.80 (s, 3H, N-CH₃).

- β-keto group protons: δ 2.79 (t, J = 7.2 Hz, 2H, CH₂ adjacent to carbonyl), 1.85–1.75 (m, 2H, CH₂), 1.01 (t, J = 7.2 Hz, 3H, terminal CH₃) .

- ¹³C NMR (100 MHz, CDCl₃):

- δ 195.7 (C=O), 137.3 (indole C2), 122.3–116.5 (aromatic carbons).

- HRMS: m/z 202.1225 ([M+H]⁺, C₁₃H₁₅NO) confirms molecular formula .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity in Friedel-Crafts acylations of 1-methylindole derivatives?

Methodological Answer: Regioselectivity at the indole C3 position is governed by:

- Electrophile activation: Strong Lewis acids (e.g., AlCl₃) favor acylation at the electron-rich C3 position over C2.

- Steric effects: Bulky acylating agents (e.g., pivaloyl chloride) may reduce yields due to steric hindrance.

- Comparative studies: Phase-transfer catalysis (e.g., for related indole derivatives) can alter reaction pathways, but traditional Friedel-Crafts remains optimal for 1-methylindole substrates .

Q. What strategies address contradictions in reported reaction yields for similar indole-based ketones?

Methodological Answer: Discrepancies in yields (e.g., 58–65% for homologs) arise from:

- Purity of starting materials: Trace moisture degrades Lewis catalysts; rigorous drying of solvents/substrates is essential.

- Workup protocols: Rapid quenching (e.g., ice-cold water) minimizes decomposition.

- Systematic parameter testing: Design of Experiments (DoE) frameworks can isolate variables (e.g., catalyst equivalents, reaction time) to identify optimal conditions .

Q. How can computational models predict the reactivity of 1-(1-Methyl-1H-indol-3-yl)-butan-1-one in nucleophilic additions?

Methodological Answer:

- DFT calculations: Analyze frontier molecular orbitals (FMOs) to identify electrophilic sites. The β-keto group’s LUMO energy predicts susceptibility to nucleophilic attack.

- Molecular docking: Simulate interactions with biological targets (e.g., enzymes) to guide functionalization strategies.

- PubChem data: Leverage experimental NMR/HRMS data (e.g., δ 195.7 for C=O) to validate computational predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.